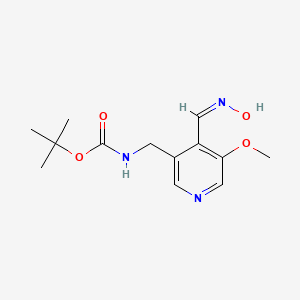

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate

Description

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate (CAS: 1138444-27-5; Molecular formula: C₁₃H₁₉N₃O₄; Molecular weight: 281.31 g/mol) is a pyridine-based heterocyclic compound characterized by a tert-butyl carbamate group at the 3-position, a methoxy group at the 5-position, and a hydroxyimino (oxime) functional group at the 4-position of the pyridine ring . This compound is commercially available as a heterocyclic building block for pharmaceutical and organic synthesis, with applications in medicinal chemistry and drug discovery . Its structural complexity arises from the combination of electron-donating (methoxy) and reactive (hydroxyimino) groups, which influence its chemical behavior and utility in nucleophilic or electrophilic reactions .

Properties

IUPAC Name |

tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGMVZRWLBZLLK-APSNUPSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CN=CC(=C1/C=N\O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the hydroxyimino group, and finally the attachment of the tert-butyl carbamate group. Common reagents used in these reactions include tert-butyl chloroformate, hydroxylamine, and methanol. The reaction conditions often involve the use of catalysts such as DMAP (4-dimethylaminopyridine) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form amines.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, thus potentially reducing the formation of neurotoxic aggregates .

Anti-inflammatory Activity

In cellular models, tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate has demonstrated the ability to lower levels of pro-inflammatory cytokines such as TNF-α. This suggests a mechanism by which it may mitigate oxidative stress and inflammation in neuronal cells .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxypyridinyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Influence

- Hydroxyimino vs. Hydroxyl/Aldehyde: The hydroxyimino group in the target compound enables oxime-specific reactivity, such as cycloadditions or condensations, which are absent in analogs like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate . In contrast, the hydroxyl group in the latter facilitates hydrogen bonding but limits electrophilic substitution versatility.

- Methoxy Group : All listed compounds retain the 5-methoxy group, which enhances electron density on the pyridine ring, stabilizing intermediates in cross-coupling reactions .

Molecular Weight and Solubility

The higher molecular weight of the target compound (281.31 g/mol) compared to simpler analogs (e.g., 238.28 g/mol for tert-butyl (5-methoxypyridin-3-yl)methylcarbamate ) suggests reduced solubility in polar solvents, necessitating optimized reaction conditions for industrial use .

Biological Activity

tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate, often referred to as M4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and significant biological activities, including its effects on neurodegenerative diseases and its antioxidant properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Pyridine Ring : This is often initiated using starting materials that contain the necessary functional groups.

- Introduction of Hydroxyimino Group : Hydroxylamine is commonly used for this purpose.

- Attachment of tert-butyl Carbamate : This step involves using reagents like tert-butyl chloroformate under controlled conditions.

Common reagents include DMAP (4-dimethylaminopyridine) as a catalyst and solvents such as dichloromethane. The synthetic routes highlight the compound's versatility for use in various applications in organic synthesis and medicinal chemistry .

Neuroprotective Effects

Research indicates that M4 acts as both a β-secretase and an acetylcholinesterase inhibitor. These actions are crucial in preventing the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease. In vitro studies have shown that M4 can protect astrocyte cells from Aβ-induced death by reducing inflammatory markers such as TNF-α and free radicals .

In Vivo Studies : In animal models, M4 demonstrated moderate protective effects against cognitive decline induced by scopolamine, although it did not show significant efficacy compared to established treatments like galantamine .

Antioxidant Activity

M4 exhibits pronounced antioxidant properties. In assays such as DPPH and FRAP, it has been shown to effectively scavenge free radicals and reduce oxidative stress in cell cultures. This suggests potential applications in treating conditions associated with oxidative damage .

Antimicrobial Activity

Preliminary studies indicate that M4 may possess selective antibacterial properties against certain Gram-positive bacteria. The specific structural features of the compound contribute to its activity against strains like Enterococcus faecalis .

Comparative Analysis with Similar Compounds

To understand the unique properties of M4, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl 5-amino-4-(2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate | C15H22N4O3 | Used in targeted cancer therapy |

| tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate | C16H23N3O4S | Important in enantioselective synthesis |

| 3,5-Di-tert-butylphenyl N-methylcarbamate | C15H23N2O2 | Studied for metabolic pathways in insects |

M4 stands out due to its specific pyridine-based structure combined with hydroxyimino functionality, enhancing its biological activity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.